molecular formula C10H11F2NO2 B1418516 3,4-Difluoro-N-(2-hydroxypropyl)benzamide CAS No. 1156264-10-6

3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Cat. No. B1418516
CAS RN: 1156264-10-6
M. Wt: 215.2 g/mol
InChI Key: AXSHANRGIKUWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “3,4-Difluoro-N-(2-hydroxypropyl)benzamide” is 1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15) . This code provides a detailed representation of the molecule’s structure, including the positions of the fluorine atoms on the benzene ring and the presence of the hydroxypropyl group.


Physical And Chemical Properties Analysis

“3,4-Difluoro-N-(2-hydroxypropyl)benzamide” is a white to yellow solid . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

  • Catalytic Applications : A study by Cui et al. (2023) described a novel synthesis method for 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides. This method, involving rhodium(III)-catalyzed alkenylation of various benzamides, demonstrates a practical approach for the synthesis of difluorinated compounds, highlighting the role of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide in such synthetic processes.

  • Synthesis of Medical Imaging Agents : Research by Wang et al. (2013) focused on the synthesis of a fluorinated benzamide compound for potential use in Positron Emission Tomography (PET) imaging. This application is particularly relevant in the context of cancer research, where imaging agents play a crucial role in diagnosis and treatment monitoring.

  • Photocatalytic Activity : A study conducted by Bessekhouad et al. (2005) explored the photocatalytic activity of various heterojunctions, including benzamide as a pollutant. This research provides insight into the environmental impact and potential degradation pathways of benzamide derivatives, including 3,4-Difluoro-N-(2-hydroxypropyl)benzamide.

  • Pharmaceutical Development : In a study by Amato et al. (2011), N-pyridyl benzamide derivatives, including a compound closely related to 3,4-Difluoro-N-(2-hydroxypropyl)benzamide, were identified as active in models of epilepsy and pain. This highlights the potential of such compounds in the development of new therapeutic agents.

  • Antibacterial Applications : A paper by Mobinikhaledi et al. (2006) reported the synthesis and antibacterial activity of N-(3-Hydroxy-2-pyridyl)benzamides. This research underscores the significance of benzamide derivatives in creating new antibacterial agents.

  • Chemical Synthesis : The work of Mukherjee (1990) involves the use of benzamide derivatives in efficient chemical synthesis processes. This highlights the utility of such compounds as intermediates in complex chemical syntheses.

properties

IUPAC Name

3,4-difluoro-N-(2-hydroxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHANRGIKUWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-N-(2-hydroxypropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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